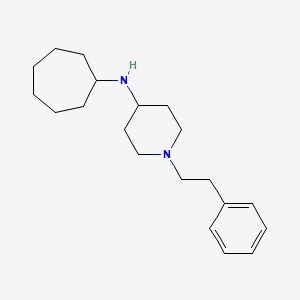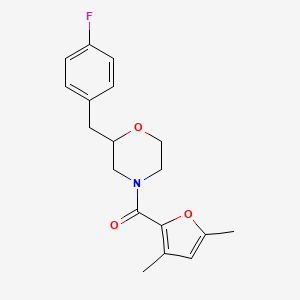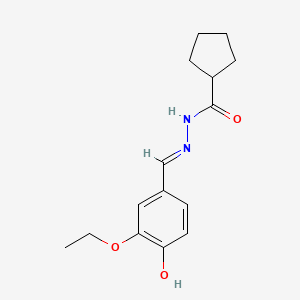
N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an inhibitory neurotransmitter in the brain that helps regulate neuronal activity. The inhibition of GABA transaminase by CPP-115 leads to an increase in GABA levels in the brain, which has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting GABA transaminase, N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine increases the levels of GABA in the brain, leading to an increase in the inhibitory effects of GABA on neuronal activity. This can help reduce seizures, anxiety, and other symptoms associated with neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction and reduce anxiety and depression-like behaviors in animal models of anxiety and depression. In addition, N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine is its ability to selectively inhibit GABA transaminase, which can lead to an increase in GABA levels in the brain without affecting other neurotransmitters. This can be useful in studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine. One area of interest is in the development of new therapies for epilepsy, addiction, anxiety, and depression based on the inhibition of GABA transaminase. Another area of interest is in the development of new drugs that can selectively target GABA transaminase and other enzymes involved in GABA metabolism. Finally, there is potential for the development of new imaging techniques to study the effects of N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine and other GABA-related drugs on brain function and activity.
Métodos De Síntesis
N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-(2-phenylethyl)piperidine with cycloheptylamine to form N-cycloheptyl-1-(2-phenylethyl)piperidine. This intermediate is then reacted with chloroacetyl chloride to form N-cycloheptyl-1-(2-phenylethyl)-4-piperidinone, which is then reduced with sodium borohydride to form N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine.
Aplicaciones Científicas De Investigación
N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction and reduce anxiety and depression-like behaviors in animal models of anxiety and depression.
Propiedades
IUPAC Name |
N-cycloheptyl-1-(2-phenylethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2/c1-2-7-11-19(10-6-1)21-20-13-16-22(17-14-20)15-12-18-8-4-3-5-9-18/h3-5,8-9,19-21H,1-2,6-7,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQKCHFZBMCRRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-1-(2-phenylethyl)piperidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]glycinate](/img/structure/B5978287.png)
![3-amino-5-[(2-hydroxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5978295.png)
![6-(3-methylbutyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B5978303.png)

![7-[1-(4-chlorophenyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5978326.png)

![2-(3-pyridinyl)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}acetamide](/img/structure/B5978335.png)
![ethyl 2-[(2-bromo-5-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5978349.png)
![N,8-dimethyl-3-[(4-methyl-1-piperidinyl)methyl]-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5978372.png)
![2-cyclobutyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5978379.png)
![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5978387.png)
![2-{2-[(2,4-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5978388.png)
![2-methyl-7-[(2,5,7-trimethylquinolin-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5978389.png)
![2-[(4-fluorophenyl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B5978392.png)